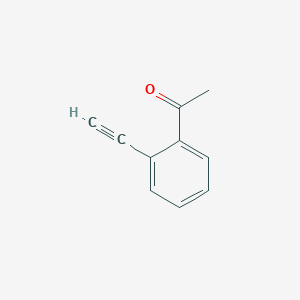

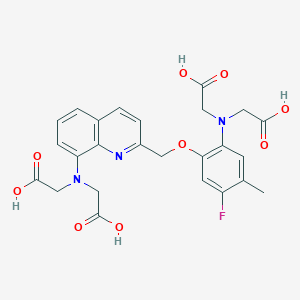

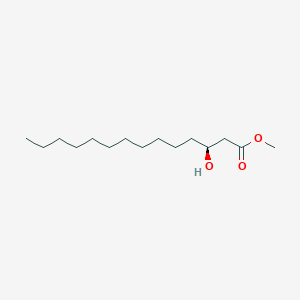

![molecular formula C32H12BF24K B016934 Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate CAS No. 105560-52-9](/img/structure/B16934.png)

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Vue d'ensemble

Description

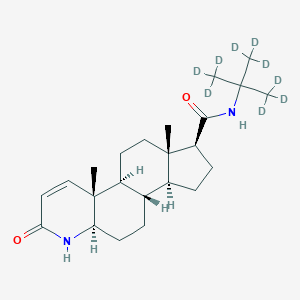

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as PTB, is a boron compound used in the preparation of polymer films . It is often used as an additive to improve the physical properties of polymers such as strength and flexibility . It has a tetrahedral geometry around the central boron atom, with each of the four surrounding aryl groups being aromatic and planar .

Synthesis Analysis

The synthesis of PTB involves treating Grignard reagents derived from XC6H3-3,5-(CF3)2 (X = Br, I) with NaBF4 . This results in the formation of the sodium salt, which is the starting point for most PTB derivatives .Molecular Structure Analysis

PTB has a chemical formula of [ {3,5- (CF3)2 C6H3}4 B]− . It has a molecular weight of 902.31 . The structure of PTB was characterized using standard spectroscopic techniques .Chemical Reactions Analysis

PTB can be used in catalytic systems where the active site requires an anion which will not coordinate to the metal center and interfere with the catalytic cycle . It is also used in the preparation of polyketones .Physical And Chemical Properties Analysis

PTB is a highly lipophilic, practically insoluble in water, and durable against acid and oxidant . It has a melting point of 126-129 °C .Applications De Recherche Scientifique

Solvent Extraction of Cations

TFPB is a highly lipophilic stable anionic agent used for the solvent extraction of cations . It is practically insoluble in water and durable against acid and oxidants . The partition equilibria of alkali TFPB between water and organic solvents and the stability in acid media are described and compared with the properties of the parent tetraphenylborate .

Anionic Phase-Transfer Catalyst

TFPB is used as an anionic phase-transfer catalyst . In this role, it facilitates the transfer of a reactant from one phase to another and increases the rate of reaction.

Preparation of Ion-Selective Electrodes (ISEs)

TFPB has been used as one of the membrane components during the preparation of ion-selective electrodes (ISEs) . These electrodes are used in a variety of fields, including clinical chemistry, environmental testing, and food analysis.

Non-Coordinating Anion

TFPB is a non-coordinating anion . This property makes it useful in coordination chemistry, where it is unlikely to bind directly to the metal center of a complex .

Preparation of Polyketones

TFPB can be used in catalytic systems where the active site requires an anion which will not coordinate to the metal center and interfere with the catalytic cycle, such as in the preparation of polyketones .

Study of Highly Electrophilic Cations

TFPB is used in the study of highly electrophilic cations . As a non-coordinating anion, it interacts only weakly with cations, a useful property when studying highly electrophilic cations .

Mécanisme D'action

Target of Action

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, also known as K[BArF], is primarily used as a component in the preparation of ion-selective electrodes (ISEs) . The compound’s primary targets are the ions that these electrodes are designed to detect.

Mode of Action

K[BArF] interacts with its targets by facilitating the selective passage of specific ions across the electrode membrane . This interaction results in a change in the electrode’s potential, which can be measured and used to determine the concentration of the target ion in a solution .

Result of Action

The primary result of K[BArF]'s action is the generation of a measurable electrical potential in ISEs that corresponds to the concentration of a specific ion in a solution . This allows for the accurate detection and quantification of these ions, which can be crucial in various research and clinical contexts.

Action Environment

The action of K[BArF] can be influenced by various environmental factors. For instance, the performance of ISEs can be affected by changes in temperature, pH, and the presence of other ions . Therefore, these factors must be carefully controlled to ensure the accurate functioning of the electrodes.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.K/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEVYOMQOPNBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H12BF24K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635670 | |

| Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |

CAS RN |

105560-52-9 | |

| Record name | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: KTFPB acts as an ionic additive in ISE membranes. [] Its incorporation can enhance selectivity, achieve theoretical EMF responses, lower electrode resistance, and improve long-term stability. [] This is particularly beneficial for electrodes based on electrically charged carriers. [] For instance, it significantly improves the performance of nitrite-selective electrodes. []

A: In plasticized PVC membranes, KTFPB, along with the plasticizer, influences the water uptake of the membrane. [, ] Research shows that KTFPB actually decreases water uptake, in contrast to higher plasticizer content which facilitates it. [] Understanding this water uptake mechanism is crucial for optimizing ISE performance.

A: Interestingly, KTFPB can influence the temperature dependence of ISE selectivity. [] Studies using KTFPB as an ion exchanger in PVC membranes for potassium-selective electrodes showed an inverse relationship between the logarithm of the selectivity coefficient for sodium over potassium (log KNa+,K+pot) and temperature. [] This suggests that temperature could be used as a tuning parameter for ISE selectivity.

ANone: While the provided research doesn't explicitly state the molecular formula and weight of KTFPB, its structure can be deduced from its name. It consists of a potassium cation (K+) and a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion. The anion features a central boron atom with four phenyl rings attached, each substituted with two trifluoromethyl groups.

ANone: Yes, research highlights the use of KTFPB in various ISE applications:

- Phthalate-Selective Electrodes: KTFPB, alongside other additives, was incorporated into PVC membranes with Tin(IV) porphyrins as ionophores for phthalate detection. []

- Pethidine Hydrochloride Selective Electrode: A PVC membrane electrode utilizing a pethidine hydrochloride and KTFPB association complex demonstrated Nernstian response for pethidine hydrochloride. []

- Amantadine Potentiometric Detectors: KTFPB served as a cationic additive in amantadine-selective electrodes, influencing the slope and detection limit depending on the plasticizer used. []

ANone: While the provided research primarily focuses on ISEs, KTFPB finds use in other areas:

- Organometallic Chemistry: KTFPB is used as a reagent in organometallic synthesis. For example, it facilitates chloride abstraction in transition-metal complexes. []

ANone: Effective research on KTFPB and related compounds benefits from:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

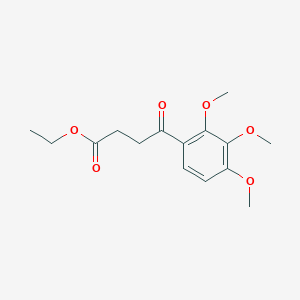

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)